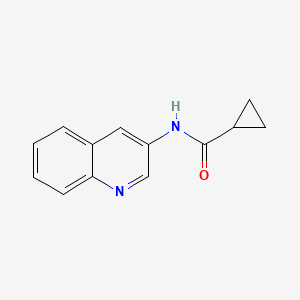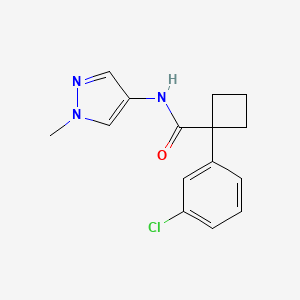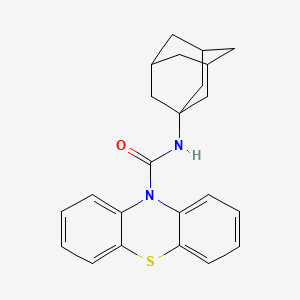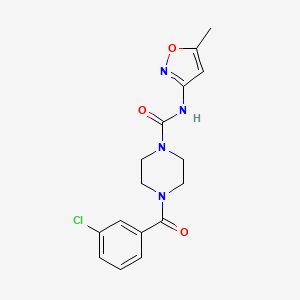
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPB belongs to the class of sulfonylureas, which are compounds that have been used as antidiabetic drugs. However, the focus of
Mechanism of Action
The mechanism of action of NPPB involves its ability to block the ion channels and transporters mentioned above. NPPB binds to the channels and transporters, preventing the movement of ions or molecules across the membrane. This results in a decrease in the activity of these channels and transporters, which can have various physiological effects.
Biochemical and Physiological Effects
NPPB has been shown to have various biochemical and physiological effects. For example, NPPB has been shown to inhibit the swelling of cells, which is mediated by the VRACs. NPPB has also been shown to inhibit the activity of the CFTR, which is a chloride channel that plays a role in the secretion of fluids in various organs such as the lungs and pancreas. Inhibition of the CFTR by NPPB can have implications for the treatment of cystic fibrosis, a genetic disorder that affects the function of the CFTR.
Advantages and Limitations for Lab Experiments
One advantage of using NPPB in lab experiments is its ability to selectively inhibit specific ion channels and transporters. This can allow researchers to study the function of these channels and transporters in a more precise manner. However, one limitation of using NPPB is its potential for off-target effects. NPPB has been shown to inhibit other ion channels and transporters in addition to the ones mentioned above, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of NPPB. One direction is the development of more selective NPPB analogs that can selectively inhibit specific ion channels and transporters without affecting others. Another direction is the study of the physiological effects of NPPB in various organs and tissues. Finally, the potential therapeutic applications of NPPB for various diseases, such as cystic fibrosis, should be further explored.
Synthesis Methods
NPPB can be synthesized by reacting 1-(2-nitrophenyl)sulfonyl chloride with N-(oxolan-2-ylmethyl)piperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction results in the formation of NPPB as a white solid.
Scientific Research Applications
NPPB has been used in various scientific research applications, including studies on ion channels, transporters, and receptors. NPPB has been shown to inhibit the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the transient receptor potential (TRP) channels, and the volume-regulated anion channels (VRACs). NPPB has also been used to study the role of transporters such as the organic anion transporter (OAT) and the organic cation transporter (OCT) in drug transport.
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S/c21-17(18-12-13-6-5-11-26-13)15-8-3-4-10-19(15)27(24,25)16-9-2-1-7-14(16)20(22)23/h1-2,7,9,13,15H,3-6,8,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGUQIYQLNWDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)



![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)


![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)
![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)